molecular formula C12H19BN2O5S B1409304 (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-99-8

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1409304
CAS No.: 1704080-99-8
M. Wt: 314.17 g/mol
InChI Key: PNVNITXAGACVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a versatile chemical compound with a complex structure It features a boronic acid group, a methoxy group, and a piperazine ring, making it a valuable compound in various scientific fields

Mechanism of Action

Target of Action

The primary target of the compound (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, suggest that the compound may have good bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can modulate their activity. For instance, it has been shown to inhibit oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves the formation of covalent bonds between the boronic acid moiety and the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature of its mechanism of action. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, degradation products may form, which could have different biological activities and potentially lead to long-term changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and oxidative stress responses . Threshold effects have also been noted, where a minimal effective dose is required to achieve the desired biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects in a spatially controlled manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfone, while reduction could produce a boronic ester.

Scientific Research Applications

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline
  • 4-Methoxy-3-(4-methylpiperazin-1-yl)phenylboronic acid

Uniqueness

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the boronic acid and piperazine moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)12-9-10(13(16)17)3-4-11(12)20-2/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNITXAGACVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 3
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 4
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.